2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide
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Overview
Description
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide is a chemical compound with the molecular formula C7H7Br2NO2 and a molecular weight of 296.95 g/mol . It is a brominated derivative of pyridine, characterized by the presence of both bromine and hydroxyl functional groups on the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide typically involves the reaction of 3-bromopyridine with hydrobromic acid to form the brominated intermediate. This intermediate is then reacted with iron acetate to remove the bromine and yield the target compound . The reaction conditions generally include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide can be compared with other similar compounds, such as:
2-Bromo-1-(3-chloropyridin-2-yl)ethanone hydrobromide: This compound has a chlorine atom instead of a hydroxyl group, which affects its reactivity and applications.
2-Bromo-1-(6-bromo-pyridin-2-yl)-ethanone hydrobromide:
1-(3-Bromopyridin-2-yl)ethanone: This compound lacks the hydroxyl group, making it less reactive in certain types of chemical reactions.
These comparisons highlight the unique features of this compound, such as the presence of both bromine and hydroxyl groups, which contribute to its distinct reactivity and applications.
Properties
CAS No. |
1184916-68-4 |
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Molecular Formula |
C7H7Br2NO2 |
Molecular Weight |
296.94 g/mol |
IUPAC Name |
2-bromo-1-(3-hydroxypyridin-2-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C7H6BrNO2.BrH/c8-4-6(11)7-5(10)2-1-3-9-7;/h1-3,10H,4H2;1H |
InChI Key |
PYULZHVEFUOREU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)CBr)O.Br |
Origin of Product |
United States |
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